molecular formula C12H12N2O3 B1295578 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid CAS No. 83-10-3

1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid

Cat. No.: B1295578
CAS No.: 83-10-3
M. Wt: 232.23 g/mol
InChI Key: DHFYEFAILLBNHD-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with a pyrazole core structure. This compound is known for its diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of both phenyl and carboxylic acid groups in its structure contributes to its unique reactivity and functionality.

Biochemical Analysis

Biochemical Properties

1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as ampicillin-CTX-M-15, exhibiting good binding interactions with targeted amino acids . The nature of these interactions involves hydrogen bonding and π-ring interactions, which stabilize the supramolecular assembly . These interactions are crucial for the compound’s biochemical activity and potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes and functions. Studies have shown that this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes and proteins can lead to changes in cellular signaling, potentially impacting processes such as cell growth, differentiation, and apoptosis . Additionally, the compound’s effects on gene expression may result in altered levels of specific proteins, further influencing cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form hydrogen bonds and π-ring interactions with enzymes and proteins is a key aspect of its mechanism . These interactions can lead to the inhibition or activation of specific enzymes, thereby modulating biochemical pathways and cellular processes. Additionally, the compound’s influence on gene expression can result in changes in the levels of various proteins, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have provided insights into the compound’s effects on cellular processes, highlighting its potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits threshold effects, where specific dosages are required to achieve desired biochemical and therapeutic outcomes . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Animal studies have provided valuable data on the compound’s efficacy and safety, guiding its potential use in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s interactions with specific enzymes can influence metabolic flux and metabolite levels, contributing to its overall biochemical effects . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions are essential for the compound’s therapeutic efficacy and its ability to reach target sites within the body.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells . This localization is essential for the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated at 50°C, and stirred for 3 hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the carbonyl group to yield alcohol derivatives.

    Substitution: The phenyl and carboxylic acid groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, alcohols, and other functionalized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and development.

Properties

IUPAC Name

1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-10(12(16)17)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFYEFAILLBNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289207
Record name Antipyric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-10-3
Record name Antipyric acid
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Antipyric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a mixture of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde (2 g, 9.25 mmol) in water (100 mL) at 75° C. is added a solution of KMnO4 (1.5 g, 9.49 mmol) in water (200 mL) slowly. After the addition is complete, the reaction mixture is stirred at 75° C. for another 1 hour. Solid KOH is added to make the solution alkaline and the mixture is filtered while it is hot. To the filtrate is added EtOH (10 mL) and EtOAc (50 mL). The organic phase is separated and discarded. The aqueous phase is acidified with concentrated HCl to pH 5 and extracted with EtOAc (60 mL) and DCM (60 mL). The organic phases are combined, dried, and concentrated to give the title product (1.9 g, 88.46%yield). MS (m/z): 233.1 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
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solvent
Reaction Step One
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1.5 g
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reactant
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200 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of the commercially available 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde (CAS No. 950-81-2) (51.6 g) in tetrahydrofuran (THF) (1 L) at 0° C. was added a solution of sulfamic acid (48.5 g) in water (640 mL). A solution of sodium chlorite (43.7 g) in water (500 mL) was added slowly maintaining the temperature below 8° C. The reaction mixture was allowed to warm to room temperature. After 5 hours, the pH of the reaction was adjusted to 8 with a 6 N aqueous solution of sodium hydroxide (NaOH). The mixture was extracted with ethyl acetate (EtOAc). The aqueous layer was acidified to pH 4 with a 6N solution of hydrochloric acid (HCl) and extracted with dichloromethane (DCM). The combined DCM extracts were washed sequentially with 5% aqueous sodium sulfite and saturated brine, dried over sodium sulfate (Na2SO4) and concentrated under reduced pressure. The crude solid was triturated with methanol (MeOH) to give the title compound (17 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
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48.5 g
Type
reactant
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Five
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Quantity
640 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a mixture of 1-benzyl-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxaldehyde (1 g, 4.624 mmol) in butyl alcohol were added to NaClO2 (1.254 g, 13.873 mmol) in an aqueous solution and potassium phosphate monobasic monohydrate (3.146 g, 23.12 mmol) in an aqueous solution slowly at 0° C. The resulting reaction mixture was slowly heated to room temperature and stirred for 10 hours. NaClO3 (1 g) was further added while monitoring the reaction. Following the addition of sodium chlorite, the reaction mixture was stirred and then extracted with ethyl acetate. The organic layer was washed with, dried with Na2SO4 and then filtered. The filtrate was concentrated under reduced pressure. The resulting residue was washed with 20% ethyl acetate solution in small amount of hexane. The target compound was obtained as a white solid (808 mg, 3.48 mmol, 75% yield).
Name
1-benzyl-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxaldehyde
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.254 g
Type
reactant
Reaction Step Two
[Compound]
Name
potassium phosphate monobasic monohydrate
Quantity
3.146 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaClO3
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
75%

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